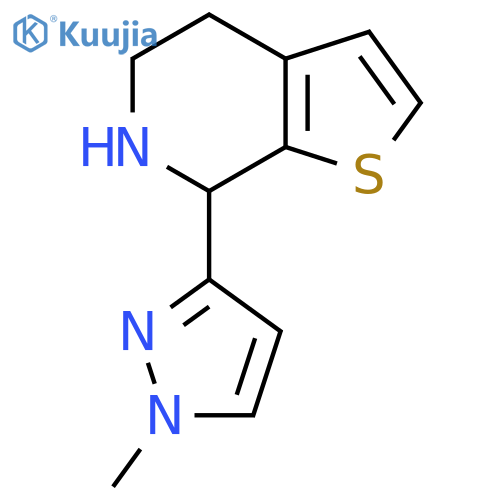

Cas no 2137858-05-8 (1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)

1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole

- 1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole

- 2137858-05-8

- EN300-1075764

-

- インチ: 1S/C11H13N3S/c1-14-6-3-9(13-14)10-11-8(2-5-12-10)4-7-15-11/h3-4,6-7,10,12H,2,5H2,1H3

- InChIKey: DJLNNJVLLFCIDJ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2CCNC(C3C=CN(C)N=3)C1=2

計算された属性

- せいみつぶんしりょう: 219.08301860g/mol

- どういたいしつりょう: 219.08301860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 58.1Ų

1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1075764-10.0g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 10g |

$6205.0 | 2023-05-26 | ||

| Enamine | EN300-1075764-5.0g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 5g |

$4184.0 | 2023-05-26 | ||

| Enamine | EN300-1075764-0.25g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 0.25g |

$1170.0 | 2023-10-28 | |

| Enamine | EN300-1075764-10g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 10g |

$5467.0 | 2023-10-28 | |

| Enamine | EN300-1075764-1g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 1g |

$1272.0 | 2023-10-28 | |

| Enamine | EN300-1075764-2.5g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 2.5g |

$2492.0 | 2023-10-28 | |

| Enamine | EN300-1075764-0.1g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 0.1g |

$1119.0 | 2023-10-28 | |

| Enamine | EN300-1075764-1.0g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 1g |

$1442.0 | 2023-05-26 | ||

| Enamine | EN300-1075764-0.05g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 0.05g |

$1068.0 | 2023-10-28 | |

| Enamine | EN300-1075764-0.5g |

1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole |

2137858-05-8 | 95% | 0.5g |

$1221.0 | 2023-10-28 |

1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazoleに関する追加情報

1-Methyl-3-{4H,5H,6H,7H-Thieno[2,3-c]Pyridin-7-Yl}-1H-Pyrazole: A Comprehensive Overview

The compound with CAS No 2137858-05-8, commonly referred to as 1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and materials science.

Thieno[2,3-c]pyridine is a heterocyclic aromatic system that combines the structural elements of thiophene and pyridine. The presence of this moiety in the molecule contributes to its electronic properties and enhances its potential for interaction with biological targets. The pyrazole ring further adds to the molecule's versatility by providing additional sites for functionalization and reactivity.

Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of new therapeutic agents. The combination of a thienopyridine ring system with a pyrazole moiety creates a molecule with unique electronic and steric properties that make it an attractive candidate for various applications. For instance, research has shown that such compounds can exhibit potent antimicrobial activity, making them promising candidates for the development of new antibiotics.

In addition to its biological applications, 1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole has also been explored for its potential in materials science. Its aromaticity and conjugation make it suitable for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated that such compounds can be used to create efficient light-emitting diodes (LEDs) and photovoltaic materials.

The synthesis of this compound involves a series of well-established organic reactions. The key steps include the formation of the thienopyridine ring system through a cyclization reaction followed by the incorporation of the pyrazole moiety via a coupling reaction. The methyl group at position 1 of the pyrazole ring is introduced through alkylation or methylation reactions under controlled conditions.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthetic modifications. For example, substitution reactions at specific positions on the thienopyridine or pyrazole rings can lead to derivatives with enhanced bioavailability or improved pharmacokinetic properties. This flexibility makes it an ideal platform for further research and development.

From a structural standpoint, 1-methyl-3-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1H-pyrazole exhibits a high degree of planarity due to the conjugation between its aromatic rings. This planarity not only enhances its stability but also contributes to its electronic properties. Computational studies have shown that this compound has a relatively low energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in optoelectronics.

Another area where this compound has shown promise is in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored in recent studies. For example, complexes formed with palladium or platinum ions have demonstrated high catalytic activity in cross-coupling reactions—a key area in organic synthesis.

In terms of stability and solubility, 1-methyl-3-{4H,5H,6H,7H-thieno[2

2137858-05-8 (1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole) 関連製品

- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)

- 2229111-63-9(4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol)

- 1782209-06-6(1-Naphthalenecarboxylic acid, 8-bromo-6-hydroxy-, methyl ester)

- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 1705898-39-0(N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide)

- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)

- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)

- 2138155-08-3(2-Propynoic acid, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester)

- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)